![molecular formula C20H20N4O3S2 B2613231 ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1286700-16-0](/img/structure/B2613231.png)

ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

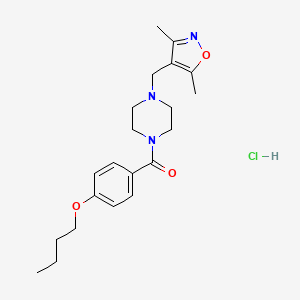

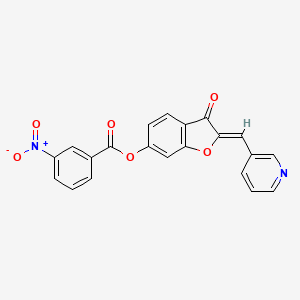

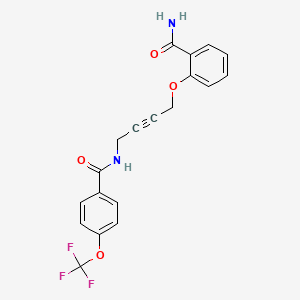

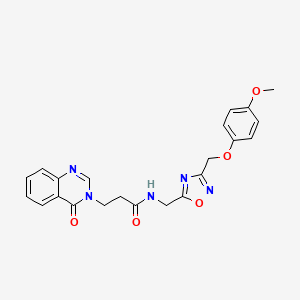

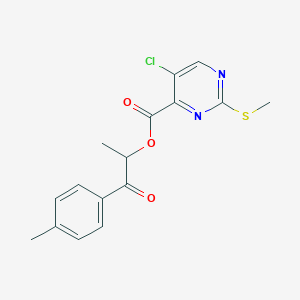

The compound “ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, an azetidine-3-carboxamido group, and a dihydro-4H-cyclopenta[d]thiazole-4-carboxylate group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole without using any catalyst has been used to synthesize related compounds .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The transformation of the product into a thioamide derivative has been indicated by groups at 8.49 ppm and 12.97 ppm .Physical and Chemical Properties Analysis

The compound has been characterized by IR and NMR spectroscopy . The IR spectrum shows characteristic peaks for various functional groups, and the NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique

Synthesis and Characterization Ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate and its derivatives have been synthesized through various chemical reactions, showcasing their potential in the creation of novel compounds with diverse structural features. The synthesis involves interactions with different chemical reagents under specific conditions, leading to the formation of various novel compounds with confirmed structures through elemental analysis and spectroscopic data. This exploration indicates a broad avenue for chemical synthesis, offering a platform for developing new materials with potential applications in various fields, including medicinal chemistry (Mohamed, 2014).

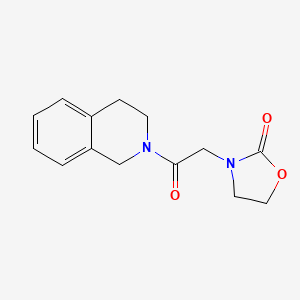

Anticancer Activity In the realm of medicinal chemistry, derivatives of this compound have been studied for their potential anticancer properties. Research has demonstrated that certain compounds synthesized from this chemical framework exhibit interesting anticancer activity. For example, compounds were screened for their cytotoxicity against various cancer cell lines, revealing significant antiproliferative potential. Such findings underscore the compound's relevance in developing novel therapeutic agents targeting cancer, highlighting its potential role in the discovery of new anticancer drugs (Gad et al., 2020).

Antibacterial and Antioxidant Activities Beyond anticancer research, derivatives of this compound have been evaluated for their antibacterial and antioxidant activities. The synthesis and biological evaluation of these compounds have provided insight into their potential as multifunctional agents capable of addressing various health-related challenges. Notably, some compounds have shown promising antibacterial properties, contributing to the pool of candidates for new antibiotic drugs. This multifaceted approach to studying the compound's derivatives illustrates the broad spectrum of potential applications in healthcare and pharmaceutical development (Bhoi et al., 2016).

Mécanisme D'action

Thiazoles

are aromatic five-membered heterocyclic compounds containing one sulfur and one nitrogen atom . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .

Benzothiazoles

, which are thiazoles fused with a benzene ring, also exhibit a wide range of biological activities. They have been found to have antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[[1-(1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-2-27-18(26)12-7-8-15-16(12)22-19(28-15)23-17(25)11-9-24(10-11)20-21-13-5-3-4-6-14(13)29-20/h3-6,11-12H,2,7-10H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMGCZWGUHKOMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613156.png)

![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)

![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2613169.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2613170.png)